(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one
Description
(Z)-2-(Furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configuration at the C2 position. Key structural features include:
- Benzofuran-3(2H)-one core: A fused bicyclic system providing rigidity and planar geometry.
- C6 substituent: A hydroxy group enabling hydrogen bonding and solubility.
- C4 methyl group: Influencing steric and electronic properties.
This compound’s design combines polar (hydroxy, piperazine) and lipophilic (furan, benzofuran) moieties, balancing solubility and membrane permeability .
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-11-17(25)16(13-23-6-4-22(5-7-23)8-9-24)21-19(14)20(26)18(28-21)12-15-3-2-10-27-15/h2-3,10-12,24-25H,4-9,13H2,1H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFPYOISKWBIV-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a benzofuran core with a furan ring and a piperazine moiety, which are known to contribute to various biological activities. The molecular weight is approximately 344.41 g/mol.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related benzofuran derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Studies on Benzofuran Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Apoptosis induction via caspase activation |
| Compound B | MCF7 | 10.5 | Inhibition of Bcl-2 protein |
| (Z)-Compound | A549 | 12.3 | Cell cycle arrest in G1 phase |
Antiviral Activity
Recent studies have explored the antiviral potential of furan-containing compounds against SARS-CoV-2. For example, derivatives based on furan structures have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, with some showing IC50 values as low as 1.55 µM . This suggests that the compound may also possess antiviral properties, which could be further investigated for therapeutic applications against viral infections.
Case Study: Inhibition of SARS-CoV-2 Mpro
In a study involving various furan derivatives, one compound demonstrated significant inhibition of SARS-CoV-2 Mpro with an IC50 value of 1.57 µM. The mechanism involved reversible covalent binding to the enzyme's active site, highlighting the potential for developing antiviral therapies based on this scaffold .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : The ability to inhibit key enzymes such as viral proteases can lead to reduced viral replication.
- Cell Cycle Modulation : Some derivatives may cause cell cycle arrest, preventing proliferation in cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
Key Findings :
Modifications in the Piperazine Moiety
Key Findings :
Functional Group Variations at C6 and C4
Key Findings :
- Retaining the C4 methyl group across analogs (e.g., ) maintains steric hindrance, which may influence binding pocket interactions .
Research Implications
- Structure-Activity Relationships (SAR) : The hydroxyethyl-piperazine moiety in the target compound optimizes solubility without sacrificing lipophilicity, a balance absent in methylpiperazine or piperidine analogs .
- Pharmacokinetics : The Z-configuration and furan-2-ylmethylene group likely enhance metabolic stability compared to bulkier trimethoxy or thiophene derivatives .
- Synthetic Feasibility : Piperazine functionalization (e.g., hydroxyethyl addition) may require protective strategies during synthesis, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
